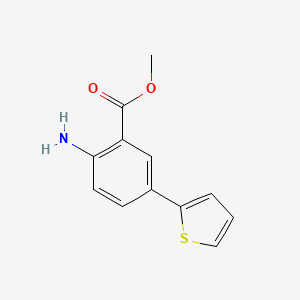

Methyl 2-amino-5-(thiophen-2-yl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-amino-5-(thiophen-2-yl)benzoate is an organic compound with the molecular formula C12H11NO2S It is characterized by the presence of a benzoate group substituted with an amino group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-5-(thiophen-2-yl)benzoate typically involves the condensation of appropriate starting materials. One common method is the reaction of methyl 2-amino-5-bromobenzoate with thiophene-2-boronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-5-(thiophen-2-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Alkylated or acylated products.

Scientific Research Applications

Methyl 2-amino-5-(thiophen-2-yl)benzoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-5-(thiophen-2-yl)benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The thiophene ring and amino group are likely involved in binding interactions with these targets, influencing pathways related to cell signaling, metabolism, or gene expression .

Comparison with Similar Compounds

- Methyl 2-amino-5-(thiophen-3-yl)benzoate

- Methyl 2-amino-5-(furan-2-yl)benzoate

- Methyl 2-amino-5-(pyridin-2-yl)benzoate

Comparison: Methyl 2-amino-5-(thiophen-2-yl)benzoate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to other heterocycles like furan or pyridine. This uniqueness can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for specific applications .

Biological Activity

Methyl 2-amino-5-(thiophen-2-yl)benzoate is a compound of significant interest due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound features a thiophene ring and an amino group , which are crucial for its interactions with biological targets. The structural formula can be represented as follows:

The presence of the thiophene moiety is particularly relevant in enhancing the compound's biological activity through potential interactions with various enzymes and receptors.

Antimicrobial Activity

Research has shown that this compound exhibits promising antimicrobial properties . Notably, it has been investigated for its effectiveness against multidrug-resistant strains of bacteria, including Staphylococcus aureus. In vitro studies indicate that the compound demonstrates significant inhibition of bacterial growth, suggesting its potential as a therapeutic agent against resistant infections .

Anticancer Activity

The anticancer potential of this compound has been evaluated across various cancer cell lines. Studies report that this compound exhibits cytotoxic effects against several cancer types, including lung (A549) and breast cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly in the S phase, through modulation of key signaling pathways .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | IC50 Values (µM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 25 | Inhibition of bacterial growth |

| Anticancer | A549 (lung cancer) | 45–74 | Induction of apoptosis, cell cycle arrest |

| Anticancer | MCF-7 (breast cancer) | 45–74 | Inhibition of Topoisomerase activity |

Detailed Findings

- Antimicrobial Efficacy :

- Cytotoxicity in Cancer Cells :

- Mechanistic Insights :

Properties

IUPAC Name |

methyl 2-amino-5-thiophen-2-ylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-15-12(14)9-7-8(4-5-10(9)13)11-3-2-6-16-11/h2-7H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNNRKISKHNTAHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C2=CC=CS2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.